molecular formula C16H26N2O13P2 B1262435 dTDP-beta-L-rhodinose

dTDP-beta-L-rhodinose

Cat. No. B1262435
M. Wt: 516.33 g/mol
InChI Key: ANSAJFYVUGUZQP-QEHJDLSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-beta-L-rhodinose is a pyrimidine nucleotide-sugar.

Scientific Research Applications

Enzymatic Synthesis and Biosynthetic Pathways:

  • dTDP-beta-L-rhodinose is a critical precursor in the biosynthesis of various glycoconjugates in bacterial cell walls. The synthesis of dTDP-L-rhamnose, derived from dTDP-beta-L-rhodinose, involves a four-enzyme pathway, which is absent in humans, making it a target for therapeutic intervention. Enzymes like dTDP-D-glucose 4,6-dehydratase (RmlB) play a vital role in this biosynthetic pathway, providing structural insights for potential drug development against pathogenic bacteria (Allard et al., 2001).

  • RmlC, another enzyme in the dTDP-L-rhamnose pathway, represents a new class of epimerase. It catalyzes the epimerization at two carbon centers of the sugar ring, contributing to the formation of dTDP-L-rhamnose. Its unique structure and mechanism differentiate it from other epimerases, offering a potential target for designing new therapeutic agents (Giraud et al., 2000).

Applications in Antibiotic and Antitumor Drugs:

  • The dTDP-activated 2,6-dideoxyhexoses synthesized using enzymes from the dTDP-beta-L-rhamnose biosynthetic pathway in Salmonella enterica are crucial for the biosynthesis of polyketides and other antibiotic/antitumor drugs. These compounds serve as donor substrates for glycosyltransferases, playing a significant role in the production of hybrid antibiotics and potentially enhancing the glycosylation potential of bacterial glycosyltransferases (Amann et al., 2001).

  • Enzymes involved in the synthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses, like dTDP-6-deoxy-l-talose reductase, are identified in bacteria and are essential for the biosynthesis of specific polysaccharide antigens. These enzymes and their products, such as dTDP-6-deoxy-l-talose, are not commonly found in other bacteria, signifying a unique biosynthetic pathway that could be targeted for the development of novel antibiotics (Nakano et al., 2000).

properties

Product Name

dTDP-beta-L-rhodinose

Molecular Formula

C16H26N2O13P2

Molecular Weight

516.33 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1

InChI Key

ANSAJFYVUGUZQP-QEHJDLSMSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O

SMILES

CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Canonical SMILES

CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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